2-Methyl-D-serine

Overview

Description

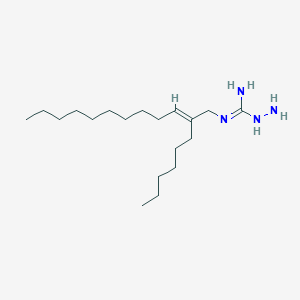

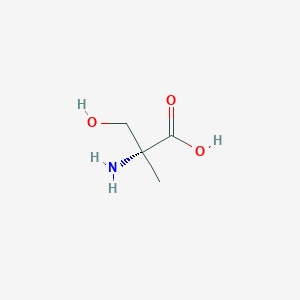

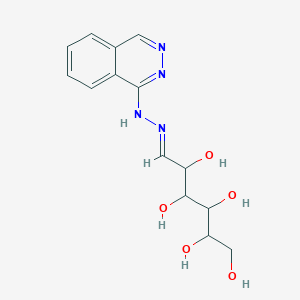

2-Methyl-D-serine is an amino acid with a molecular formula of C4H9NO3 and a molecular weight of 119.12 . It is usually a white crystalline solid . It is a potential chiral building block for the synthesis of different α-methyl α-amino acids .

Synthesis Analysis

The synthesis of 2-Methyl-D-serine involves several steps . First, acrylic acid methyl ester is added into a reaction bottle, and after the temperature is raised, bromine is added dropwise. After an addition reaction, decompression and distillation are conducted to remove excessive bromine. Methyl alcohol is added to residues, and after the temperature is lowered, sodium methylate is added. After an alcoholysis reaction, decompression and distillation are conducted to remove methyl alcohol, ammonium hydroxide is added, and after an ammonium hydroxide, concentrated crystallization is conducted, and O-methyl-DL-serine is obtained .

Molecular Structure Analysis

The linear formula of 2-Methyl-D-serine is C4H9NO3 . The IUPAC name is (2R)-2-amino-3-hydroxy-2-methylpropanoic acid . The InChI code is 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 .

Physical And Chemical Properties Analysis

2-Methyl-D-serine has a boiling point of 345.8°C at 760 mmHg and a melting point of 286-288°C . It is soluble in water, but insoluble in organic solvents such as alcohol and ether . It is stable under normal conditions, but its stability may be reduced under high temperature or light conditions .

Scientific Research Applications

Regulation of N-Methyl-D-Aspartate (NMDA) Function

2-Methyl-D-serine plays a crucial role in regulating NMDA function . It is involved in the pathogenesis of neurotoxic and/or neurodegenerative disorders with elevated D-serine, one of the NMDA receptor co-agonists . On the contrary, NMDA-enhancing agents have been demonstrated to improve psychotic symptoms and cognition in CNS disorders with NMDA hypofunction .

Role in Serine Racemase (SR) Activity

Serine racemase (SR), the enzyme regulating both D- and L-serine levels through both racemization (catalysis from L-serine to D-serine) and β-elimination (degradation of both D- and L-serine), emerges as a promising target for bidirectional regulation of NMDA function . 2-Methyl-D-serine can modulate this SR activity .

Potential Treatment for Alzheimer’s Disease

Modulating the abundance of D-serine, a co-agonist of the NMDA receptor, is a strategy to treat symptoms of the NMDA receptor hypofunction . This study tried to identify serine racemase (SRR) agonists, which boost the conversion of L-serine to D-serine . This could potentially be used in the treatment of Alzheimer’s disease .

Treatment of Schizophrenia

The NMDA receptor hypofunction has been implicated in schizophrenia . 2-Methyl-D-serine could potentially be used in the treatment of schizophrenia .

Treatment of Memory Impairment

L-serine and its metabolic products, specifically D-serine and phosphatidylserine, are being investigated for the therapy of memory impairment .

Treatment of Parkinson’s Disease

L-serine and its metabolic products, including 2-Methyl-D-serine, are being investigated for the therapy of Parkinson’s disease .

Treatment of Huntington’s Disease

L-serine and its metabolic products, including 2-Methyl-D-serine, are being investigated for the therapy of Huntington’s disease .

Role in Retina Pathogenesis

Studies suggest that D-Ser is involved in the pathogenesis of Diabetic Retinopathy (DR) and glaucoma .

Safety And Hazards

2-Methyl-D-serine should be used in accordance with routine laboratory safety practices . It should be properly handled and stored in accordance with relevant laboratory guidelines and regulations . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331428 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-D-serine | |

CAS RN |

81132-44-7 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)

![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)